3-fluoro-6-hydroxy-2-methylbenzoic acid
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Description
3-Fluoro-6-hydroxy-2-methylbenzoic acid is a research chemical . It is derived from methylbenzoic acid, also known as ortho-toluic acid . The compound has a molecular weight of 170.14 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C8H7FO3 . The InChI code is 1S/C8H7FO3/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,10H,1H3,(H,11,12) .Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can interact with various biological targets, potentially leading to a variety of physiological effects .
Biochemical Pathways
The specific biochemical pathways affected by 3-fluoro-6-hydroxy-2-methylbenzoic acid are currently unknown. Benzoic acid derivatives are known to be involved in a variety of biochemical processes, including the synthesis of certain proteins and the regulation of enzymatic activity .
Result of Action
The molecular and cellular effects of this compound are currently unknown. As a relatively new and under-researched compound, further studies are needed to determine its specific effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-6-hydroxy-2-methylbenzoic acid involves the introduction of a fluoro group onto a methylbenzoic acid followed by hydroxylation at the 6-position. The starting material for this synthesis is 2-methylbenzoic acid.", "Starting Materials": [ "2-methylbenzoic acid", "fluorinating agent", "oxidizing agent", "base", "solvent" ], "Reaction": [ "Step 1: 2-methylbenzoic acid is reacted with a fluorinating agent in the presence of a base and a solvent to introduce a fluoro group onto the aromatic ring.", "Step 2: The resulting fluoro compound is then oxidized using an oxidizing agent to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then hydroxylated at the 6-position using a suitable hydroxylation reagent.", "Step 4: The final product, 3-fluoro-6-hydroxy-2-methylbenzoic acid, is obtained after purification." ] } | |
CAS No. |
1782543-58-1 |
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
3-fluoro-6-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
YEPGHEPXNPCWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)O)F |
Purity |
95 |
Origin of Product |
United States |
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